![molecular formula C11H13N3O2S3 B2598797 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1797874-47-5](/img/structure/B2598797.png)
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide, commonly known as TTP488, is a small molecule that has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. TTP488 is a member of the sulfonamide class of compounds and has a unique structure that allows it to interact with specific molecular targets in the body.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including the compound , have been found to exhibit significant antimicrobial properties . They have been evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes and Gram-negative Pseudomonas aeruginosa, Escherichia coli and Salmonella enterica enteritidis .
Antiretroviral Applications
Thiazole derivatives have also been used in the development of antiretroviral drugs . For example, the drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazole derivatives have shown potential in the development of antifungal drugs . An example is Abafungin, which is used to treat a variety of fungal infections .
Anticancer Applications
Thiazole derivatives have been studied for their potential anticancer properties . Tiazofurin is one such drug that has been used in cancer treatment .
Anti-Alzheimer’s Applications
Research has indicated that thiazole derivatives may have potential applications in the treatment of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have also been studied for their potential use in the treatment of hypertension .
Antioxidant Properties
Thiazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Hepatoprotective Activities
Thiazole derivatives have shown hepatoprotective activities, which means they may have potential applications in the treatment of liver diseases .
Mechanism of Action
Target of Action
The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide are PI3Kα and HDAC6 . These proteins have been considered as promising targets for cancer therapy .
Mode of Action
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide interacts with its targets by exerting dual-target inhibitory activities . Particularly, it has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .
Result of Action
The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide’s action include significant inhibition of the phosphorylation of pAkt (Ser473) and induction of the accumulation of acetylated α-tubulin . It has a negligible effect on the levels of acetylated Histone H3 and H4 at the nanomolar level .
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S3/c15-19(16,10-2-1-6-17-10)13-9-3-5-14(8-9)11-12-4-7-18-11/h1-2,4,6-7,9,13H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQEDBRAVRAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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